1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine
Description
This compound is a piperidin-4-imine derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent and an N-[(4-methylphenyl)methoxy] group.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O/c1-13-2-4-14(5-3-13)12-27-25-16-6-8-26(9-7-16)18-17(20)10-15(11-24-18)19(21,22)23/h2-5,10-11H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWHOGPLBFXKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Piperidine Ring Formation: The pyridine intermediate undergoes a nucleophilic substitution reaction with piperidine to form the piperidine ring.
Methoxy-Substituted Phenyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Compound A : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dichlorophenyl)methoxy]piperidin-4-imine
- Key Difference : Replaces the 4-methylphenyl group with a 3,4-dichlorophenyl moiety.
- Chlorinated aromatic rings are associated with enhanced pesticidal and antimicrobial activities .
Compound B : 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)
- Key Difference : Substitutes the piperidin-4-imine with a piperazine-carbothioamide scaffold.
- Implications: The carbothioamide group introduces hydrogen-bonding capacity, critical for inhibiting bacterial phosphopantetheinyl transferase (PPTase). This highlights how minor structural changes (e.g., imine vs. carbothioamide) drastically shift biological activity .
Compound C : 6-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N4-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine
- Key Difference : Incorporates a pyrimidine-diamine core linked to a piperazine ring.
- Implications : The pyrimidine moiety may enhance DNA/RNA interaction, suggesting applications in oncology or antiviral research. The piperazine linker improves solubility compared to piperidine derivatives .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B (ML267) |
|---|---|---|---|
| Molecular Weight | ~450–500 (estimated) | ~480–520 (estimated) | 498.3 |
| Melting Point | Not reported | Not reported | N/A |
| Key Functional Groups | CF₃, Cl, imine | CF₃, Cl, dichlorophenyl | CF₃, Cl, carbothioamide |
| Lipophilicity (LogP) | High (due to CF₃ and Cl) | Higher (dichlorophenyl) | Moderate (piperazine) |
- Notes: Electron-withdrawing groups (e.g., NO₂ in ) increase melting points (e.g., 278–282°C for nitro-substituted analogs) compared to methyl-substituted analogs (259–261°C) .
Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine is a derivative of piperidine and pyridine that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H18ClF3N2O
- Molecular Weight : 364.78 g/mol
- CAS Number : 96741-18-3
The compound features a piperidine core substituted with a chlorinated trifluoromethyl pyridine and a methoxy group, which may influence its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives of pyridine have shown promise as inhibitors of various kinases involved in cancer progression. A related study demonstrated that certain piperidine derivatives could effectively inhibit tumor growth in xenograft models, suggesting potential efficacy for our compound as well.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases or enzymes that play critical roles in cell signaling pathways associated with cancer and other diseases. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially improving bioavailability.
Neuropharmacological Effects
Piperidine derivatives have been studied for their neuropharmacological properties, including effects on neurotransmitter systems. Compounds similar to this one have been investigated for their potential in treating neurological disorders due to their ability to modulate dopamine and serotonin receptors.
Case Studies
- Anticancer Efficacy : A study involving a closely related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast and colon cancers. The study reported an IC50 value of less than 500 nM, indicating strong activity against these cancer types.
- Neuroprotective Effects : Another investigation into piperidine derivatives revealed neuroprotective effects in animal models of Parkinson's disease, attributed to the modulation of oxidative stress pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
